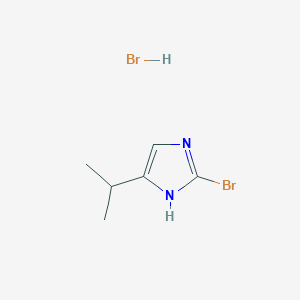
2-Brom-5-propan-2-yl-1H-imidazol;Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of functional materials and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazoles, including 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide, typically involves the cyclization of amido-nitriles. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize the functional group compatibility of the process and resultant substitution patterns around the ring .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide undergoes various types of reactions, including:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions.
Halides: Used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted imidazoles .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Another imidazole derivative with similar structural features.
2-Bromo-5-methyl-1H-imidazole: Shares the imidazole core but differs in the substituent groups.
Uniqueness
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Eigenschaften
IUPAC Name |
2-bromo-5-propan-2-yl-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-4(2)5-3-8-6(7)9-5;/h3-4H,1-2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDDOJJIJGYLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/new.no-structure.jpg)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)
![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)





![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
